芬那米磷砜

描述

Fenamiphos sulfone (FSO2) is a transformation product of the nematicide fenamiphos, which is used to control nematodes in various agricultural settings. The transformation and degradation of fenamiphos and its metabolites, including FSO2, have been studied extensively due to concerns about their persistence and mobility in the environment, which could lead to groundwater contamination .

Synthesis Analysis

The synthesis of FSO2 can occur through the oxidation of fenamiphos sulfoxide (FSO), which is itself an oxidation product of fenamiphos (Fen). This transformation is typically mediated by soil microorganisms and can vary significantly depending on soil conditions such as microbial biomass and organic matter content . Additionally, chemical and photochemical methods have been developed to transform fenamiphos into its sulfoxide and sulfone analogs, providing standards for analytical studies .

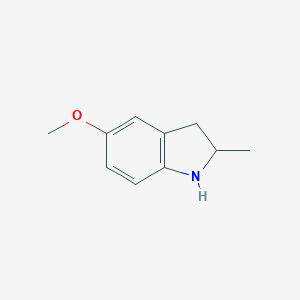

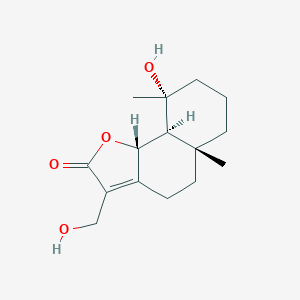

Molecular Structure Analysis

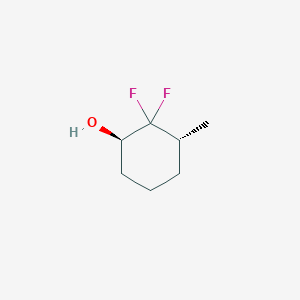

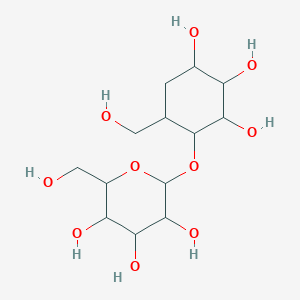

The molecular structure of FSO2, as well as its precursor FSO, has been confirmed through spectroscopic methods such as 'HNMR and mass spectrometry. These methods are crucial for identifying the compounds and understanding their behavior in the environment .

Chemical Reactions Analysis

FSO2 is formed through the oxidation of FSO in the soil. This process can be slow, leading to the accumulation of FSO in the environment. The transformation rates are influenced by soil properties, with surface soils typically showing faster transformation rates than subsurface soils . In some cases, continuous application of fenamiphos can lead to enhanced degradation rates of both FSO and FSO2 due to the adaptation of soil microorganisms .

Physical and Chemical Properties Analysis

FSO2, along with FSO, exhibits different physical and chemical properties compared to the parent compound fenamiphos. These metabolites are more mobile and persistent in the soil, which can lead to their leaching into groundwater. Studies have shown that FSO2 is less mobile than FSO, but both require a significant volume of water to leach completely from the soil . The mobility and leaching efficiency are also dependent on soil type . Additionally, the electrochemical behavior of FSO2 has been investigated, suggesting a reaction mechanism at the electrode surface that is based on mixed adsorption and diffusion-controlled reactions .

Case Studies and Environmental Impact

Several case studies have highlighted the environmental impact of FSO2 and its precursors. For instance, a study on a turfgrass site with a history of fenamiphos application showed rapid degradation of FSO and FSO2, indicating the potential for enhanced microbial degradation in such environments . Another study demonstrated the acute toxicity of fenamiphos and its metabolites to aquatic invertebrates, with the toxicity decreasing in natural waters due to microbial degradation . Additionally, the potential for FSO2 to contaminate groundwater has been evaluated, with findings suggesting that FSO2 and its related compounds could be transported from application sites and contaminate off-site water bodies .

科学研究应用

生物修复和环境解毒芬那米磷砜与其他芬那米磷氧化产物一起,已被广泛研究其对环境的影响以及微生物在其解毒中的作用。土壤细菌 Brevibacterium sp. MM1 已显示出在土壤和地下水中水解芬那米磷及其有毒氧化物(包括芬那米磷砜)的非凡能力。这表明其对受污染环境进行生物修复的潜力 (Megharaj 等人,2003)。类似地,已发现微杆菌 esteraromaticum 具有水解芬那米磷及其有毒氧化产物的显着能力,证明了其在解毒环境中农药废物(包括地下水)中的作用 (Cáceres 等人,2009).

植物修复增强涉及大豆 (Glycine max) 和植物促生长细菌 (PGPR) 的研究探索了改善受芬那米磷及其降解产物污染的土壤的植物修复。研究表明,与单独使用大豆相比,大豆和荧光假单胞菌的组合在将芬那米磷降解为其他代谢物(包括芬那米磷砜)方面更有效 (Romeh 和 Hendawi,2017).

土壤吸附动力学芬那米磷及其代谢物(包括芬那米磷砜)在各种土壤中的吸附行为已得到研究,揭示了对其环境迁移性和潜在风险的重要见解。芬那米磷砜在土壤中的吸附亲和力已与其他化合物进行了比较,表明其迁移性和对环境污染的影响 (Cáceres 等人,2008).

光催化降解芬那米磷(包括芬那米磷砜)的光催化降解已在自然阳光下使用半导体氧化物进行了研究。这项研究对于了解芬那米磷在环境水中的降解机制以及在水处理过程中使用光催化的潜力至关重要 (Fenoll 等人,2012).

土壤 pH 值和增强生物降解土壤 pH 值在增强芬那米磷生物降解(包括其代谢物,如芬那米磷砜)中的作用已得到研究。这项研究强调了土壤特性对其降解动力学的重要性农药及其代谢物,为更好的农药风险管理提供了见解 (Singh 等人,2003).

安全和危害

Fenamiphos sulfone is fatal if swallowed. Prolonged skin contact may cause temporary irritation. Direct contact with eyes may cause temporary irritation . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The models should be updated to reflect the current state of knowledge in process research, especially more complex transformation schemes and the formation of different TPs in different compartments . Even though there are pesticide parent compound fate models at the catchment scale with a temporal resolution of one day, none of these models is able to simulate TP fate . An integration of Quantitative Structure Properties Relationship models predicting TP fate characteristics, TP pathway prediction models and environmental fate models is suggested .

属性

IUPAC Name |

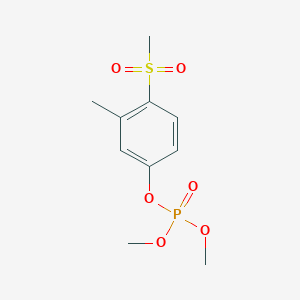

N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037547 | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenamiphos sulfone | |

CAS RN |

31972-44-8 | |

| Record name | Fenamiphos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenamiphos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamiphos sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMIPHOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)